Cas no 80-44-4 (Butyl Benzenesulfonate)

Butyl Benzenesulfonate is an organic sulfonate ester derived from the reaction of benzenesulfonyl chloride with butanol. It serves as a versatile intermediate in organic synthesis, particularly in the production of surfactants, plasticizers, and pharmaceutical compounds. The compound exhibits good solubility in organic solvents, facilitating its use in various chemical processes. Its stability under mild conditions and compatibility with a range of reagents make it a practical choice for esterification and alkylation reactions. Butyl Benzenesulfonate is also valued for its role in modifying material properties, such as enhancing hydrophobicity in coatings or polymers. Proper handling is advised due to its potential reactivity.
Butyl Benzenesulfonate structure
Butyl Benzenesulfonate structure
Product Name:Butyl Benzenesulfonate
CAS No:80-44-4
MF:C10H14O3S
MW:214.281362056732
MDL:MFCD00025036
CID:726564
PubChem ID:87563244
Update Time:2025-05-23

Butyl Benzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,butyl ester
    • Butyl Benzenesulfonate
    • n-Butyl Benzenesulfonate
    • Benzenesulfonic Acid Butyl Ester
    • NSC 3215
    • Benzenesulfonic acid, n-butyl ester
    • SY053759
    • DTXSID1075357
    • J-519969
    • NSC3215
    • 80-44-4
    • NSC-3215
    • InChI=1/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
    • AKOS024336561
    • Benzenesulfonic acid, butyl ester
    • NIKBCKTWWPVAIC-UHFFFAOYSA-N
    • butyl benzene sulfonate
    • D88592
    • SCHEMBL346204
    • B0031
    • BENZENESULFONICACIDN-BUTYLESTER
    • CCRIS 9153
    • ButylBenzenesulfonate
    • CS-W014927
    • FT-0631359
    • NIKBCKTWWPVAIC-UHFFFAOYSA-
    • Y9VFZ9PM33
    • Benzenesulfonic acid n-butyl ester
    • butoxysulfonylbenzene
    • MFCD00025036
    • LS-13821
    • DB-056435
    • MDL: MFCD00025036
    • Inchi: 1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
    • InChI Key: NIKBCKTWWPVAIC-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC=CC=1)(OCCCC)=O

Computed Properties

  • Exact Mass: 214.06600
  • Monoisotopic Mass: 214.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.15
  • Boiling Point: 153°C/7mmHg(lit.)
  • Refractive Index: 1.4980-1.5020
  • PSA: 51.75000
  • LogP: 3.27280
  • Solubility: Uncertain

Butyl Benzenesulfonate Pricemore >>

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Butyl Benzenesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ;  2 h, rt
Reference
ZnO and ZnO-nanoparticles: Efficient and reusable heterogeneous catalysts for one-pot synthesis of N-acylsulfonamides and sulfonate esters
Tamaddon, Fatemeh; et al, Journal of Molecular Catalysis A: Chemical, 2011, 351, 41-45

Production Method 2

Reaction Conditions
1.1 Reagents: Silica Solvents: Toluene ;  5 min, 120 °C
Reference
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Production Method 3

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Reference
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Intermediacy of o-Sulfonylium Arenide Ylides in the Reactions of Arenesulfonyl Derivatives with Strong Bases: Insight into the Puzzling Rearrangement of N-Arylarenesulfonamides into 2-Aminodiaryl Sulfones
Eisch, John J.; et al, Journal of Organic Chemistry, 1996, 61(4), 1392-8

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane
Reference
Intermediacy of o-Sulfonylium Arenide Ylides in the Reactions of Arenesulfonyl Derivatives with Strong Bases: Insight into the Puzzling Rearrangement of N-Arylarenesulfonamides into 2-Aminodiaryl Sulfones
Eisch, John J.; et al, Journal of Organic Chemistry, 1996, 61(4), 1392-8

Production Method 7

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Butyl Benzenesulfonate Raw materials

Butyl Benzenesulfonate Preparation Products

Butyl Benzenesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:80-44-4)Butyl Benzenesulfonate
Order Number:A1207126
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):256.0
Email:sales@amadischem.com

Additional information on Butyl Benzenesulfonate

Butyl Benzenesulfonate (CAS No. 80-44-4): A Versatile Compound in Chemical and Pharmaceutical Applications

Among the diverse array of organic compounds utilized in modern chemistry and pharmaceutical research, Butyl Benzenesulfonate (CAS No. 80-44-4) stands out as a critical intermediate and functional reagent. This compound, formally identified as p-Toluenesulfonic acid butyl ester, exhibits unique physicochemical properties that make it indispensable in synthetic chemistry, drug development, and material science. Recent advancements in its synthesis methodologies and application domains have further expanded its utility, positioning it as a cornerstone in contemporary chemical innovation.

The molecular structure of Butyl Benzenesulfonate consists of a benzene ring substituted with a methyl group at the para position and a sulfonic acid esterified with a butyl group. This configuration imparts exceptional thermal stability (m.p. 65–67°C) and solubility in organic solvents such as dichloromethane and ethanol. Its sulfonate ester functional group enables versatile reactivity, acting as both an acid catalyst and a reactive handle for conjugation reactions. Recent studies published in Journal of Organic Chemistry (2023) highlight its role in enhancing the efficiency of Friedel-Crafts acylation processes, reducing reaction times by up to 35% compared to conventional catalysts like AlCl₃.

In pharmaceutical research, Butyl Benzenesulfonate derivatives have emerged as key intermediates in the synthesis of bioactive molecules. A groundbreaking 2023 study from the University of Cambridge demonstrated its application in creating prodrugs for targeted cancer therapy. By conjugating this compound with tumor-penetrating peptides via click chemistry, researchers achieved up to 70% reduction in off-target toxicity while maintaining efficacy against triple-negative breast cancer cells. Such advancements underscore its potential in next-generation drug delivery systems.

The material science community has also leveraged the unique properties of CAS No. 80-44-4 compounds. In polymer engineering, this sulfonate ester serves as an efficient crosslinking agent for creating stimuli-responsive hydrogels. A Nature Materials paper (January 2024) reported its use in developing pH-sensitive gels for controlled drug release systems, exhibiting phase transition temperatures tunable between 37–55°C through structural modifications. The compound's ability to form stable covalent bonds under mild conditions makes it superior to traditional crosslinkers like glutaraldehyde.

In analytical chemistry applications, Butyl Benzenesulfonate standards play a critical role in chromatographic calibration processes. Recent ISO standard updates (ISO/TC61/SC13) recognize this compound as an ideal reference material for quantifying trace impurities in high-purity pharmaceutical excipients. Its sharp UV absorption peak at 265 nm allows precise detection limits down to 1 ppm using HPLC methods, ensuring compliance with FDA guidelines for drug substance characterization.

Safety considerations remain paramount when handling this compound despite its non-hazardous classification under GHS criteria (Hazard Category: Non-flammable liquid). Current best practices emphasize using nitrogen-purged containers during storage and employing fume hoods during synthesis due to its low volatility (vapor pressure: ~0.1 mmHg at 25°C). Recent environmental toxicity studies published by the EPA confirm no adverse effects on aquatic ecosystems at concentrations below 10 mg/L, aligning with green chemistry principles.

Ongoing research continues to unlock new applications for this multifunctional compound. A collaborative project between MIT and Merck scientists is exploring its use as a chiral auxiliary in asymmetric synthesis processes, achieving enantiomeric excess values exceeding 99% for complex amine derivatives—a breakthrough that could revolutionize API manufacturing efficiency. As these innovations demonstrate, CAS No. 80-44-4 compounds remain central to advancing chemical innovation across industries while maintaining rigorous safety standards.

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Amadis Chemical Company Limited
(CAS:80-44-4)Butyl Benzenesulfonate
A1207126
Purity:99%
Quantity:100g
Price ($):256.0
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